Aripiprazole N,N-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aripiprazole is a novel antipsychotic drug that has been developed to treat conditions such as schizophrenia. It functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. The drug has been found to be well-tolerated in clinical studies and does not significantly induce extrapyramidal syndromes, which are common side effects associated with other antipsychotic drugs .
Synthesis Analysis
The synthesis of Aripip
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Mechanism of Action
Aripiprazole's Unique Pharmacological Properties Aripiprazole stands out in the pharmacological landscape for its novel profile, particularly in the treatment of psychotic and mood disorders in youth. It shows significant efficacy in reducing the Positive and Negative Symptom Scale (PANSS) scores in youth with schizophrenia and improvements in the Young Mania Rating Scale (YMRS) in youth with bipolar disorder. Notably, aripiprazole is associated with a lower incidence of weight gain and less elevation of prolactin, making it a distinguished choice in its class (Doey, 2012).
Dopamine-Serotonin System Stabilization Aripiprazole is recognized as a dopamine-serotonin system stabilizer, a unique aspect that sets it apart from other antipsychotics. Unlike conventional antagonists at D(2) receptors, aripiprazole acts as a partial agonist, suggesting a potentially neutral impact on body weight and possibly mitigating the quality of life concerns often associated with long-term antipsychotic treatment. However, it's crucial to note that the prevalence of clinically relevant weight gain during therapy with aripiprazole is similar to other antipsychotic agents (Gentile, 2009).
Therapeutic Efficacy and Tolerability
Effectiveness in Schizophrenia and Bipolar Disorder Aripiprazole has established its efficacy in the treatment of schizophrenia and bipolar I disorder. The drug has demonstrated effectiveness as early as the first or second week of treatment and has maintained its efficacy for up to 52 weeks. It's also been effective in preventing relapse in patients with stable chronic schizophrenia. Moreover, aripiprazole may improve cognitive function, offering additional benefits beyond its primary therapeutic effects (Harrison & Perry, 2004).
Tolerability and Safety Profile Aripiprazole presents a generally well-tolerated profile, with low rates of motor side effects and metabolic adverse effects. Despite reports of akathisia and tremor, these are generally uncommon, with incidences of 10–11% or less. Notably, treatment with aripiprazole is associated with reduced serum prolactin levels and QTc interval, marking it as a safer option compared to several alternatives (Preda & Shapiro, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436809 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aripiprazole N,N-Dioxide | |
CAS RN |
573691-13-1 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.